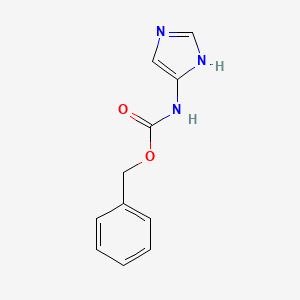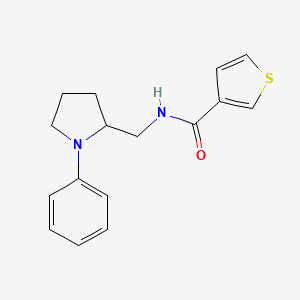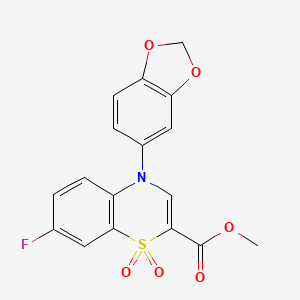
methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxole ring , a benzothiazole ring , and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzodioxole ring, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also contains a benzothiazole ring .Applications De Recherche Scientifique
Photoisomerization Studies
- Methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been involved in photoisomerization studies. For instance, Elghamry et al. (2007) investigated the photoconversion of 4-hydroxy-1,2-bezothiazine 1,1-dioxides into other related compounds upon irradiation, which has implications in understanding chemical reactions triggered by light (Elghamry, Döpp, & Henkel, 2007).
Synthesis of Antimicrobial Agents
- This compound has been used in the synthesis of antimicrobial agents. Ahmad et al. (2011) synthesized a series of derivatives from sodium saccharin, which exhibited moderate to significant anti-microbial activities. This indicates its potential use in developing new antibacterial and antifungal treatments (Ahmad et al., 2011).
Antioxidant and Antimicrobial Studies
- Researchers have also explored its role in antioxidant and antimicrobial studies. For example, Ahmad et al. (2012) prepared derivatives that showed moderate superoxide scavenging activity and were active against certain bacterial strains and fungi, highlighting its potential in pharmaceutical applications (Ahmad et al., 2012).
Synthesis of Fluorinated Derivatives
- Vysokov et al. (1993) investigated the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, which are analogues of antibacterial agents. Though these specific compounds did not exhibit significant antibacterial activity, the study contributes to the understanding of structural analogues in drug development (Vysokov, Charushin, Afanasyeva, & Chupakhin, 1993).
Structural and Crystallographic Analysis
- In addition to its applications in synthesis and biological activity, there have been studies focusing on its structural properties. Arshad et al. (2012) determined the crystal structures of certain derivatives, which is crucial for understanding their chemical behavior and interactions (Arshad et al., 2012).
Synthesis of Potential Activators of ATP Sensitive Potassium Channels
- Schou et al. (2005) explored the synthesis of derivatives as potential activators of ATP sensitive potassium channels, indicating potential applications in the treatment of diseases related to ion channel dysfunctions (Schou et al., 2005).
Propriétés
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO6S/c1-23-17(20)16-8-19(11-3-5-13-14(7-11)25-9-24-13)12-4-2-10(18)6-15(12)26(16,21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMKSQILHRNUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
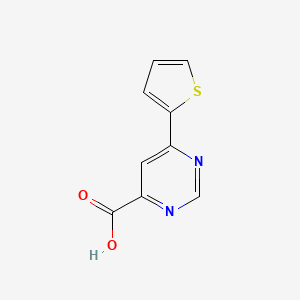
![1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2815096.png)
![2-[(3-Bromobenzyl)sulfanyl]pyrimidine](/img/structure/B2815101.png)
![methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2815102.png)
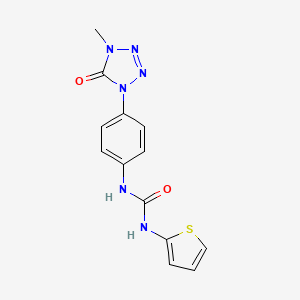
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2815105.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide](/img/structure/B2815107.png)
![N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2815109.png)
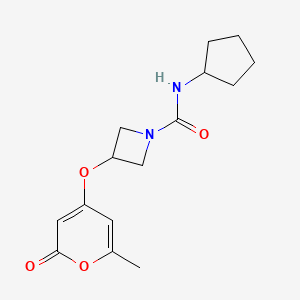
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2815111.png)
